Vitravene, known chemically as fomivirsen, is a unique antisense oligonucleotide specifically designed for the treatment of cytomegalovirus retinitis in patients with acquired immunodeficiency syndrome. Developed by Isis Pharmaceuticals, Inc., Vitravene was the first antisense drug to receive approval from the Food and Drug Administration. Its mechanism involves binding to the messenger RNA of the cytomegalovirus, effectively inhibiting viral replication by preventing the synthesis of essential proteins required for the virus's lifecycle .
Fomivirsen is classified as an antisense oligonucleotide. It consists of a 21-nucleotide sequence that is fully modified with phosphorothioate backbones, which enhances its stability and efficacy in biological systems. The drug is administered via intravitreal injection, allowing for localized treatment directly within the eye, minimizing systemic exposure and potential side effects .
The synthesis of fomivirsen employs a modified H-phosphonate approach, which involves using phosphorothioate chemistry to create stable oligonucleotides. This method includes several key steps:
Fomivirsen is a 21-mer oligonucleotide with a specific sequence that targets the immediate early gene region of the cytomegalovirus mRNA. The molecular structure features:
The structural modifications allow for increased binding affinity to target RNA sequences while reducing off-target effects .
Fomivirsen functions through a specific chemical reaction where it binds to complementary RNA sequences from the cytomegalovirus. This binding leads to:
This targeted mechanism minimizes potential side effects associated with systemic antiviral therapies.
Fomivirsen's mechanism of action involves several critical steps:
Fomivirsen exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as a localized therapy for cytomegalovirus retinitis.
Vitravene is primarily used in clinical settings for treating cytomegalovirus retinitis in patients with compromised immune systems, particularly those infected with human immunodeficiency virus. Its application extends to:
The successful deployment of Vitravene has paved the way for further advancements in antisense technology, influencing ongoing research into new therapeutic strategies for viral infections and other genetic disorders .
Vitravene (fomivirsen sodium) holds the distinction of being the first antisense oligonucleotide therapeutic approved for human use. Developed through collaboration between Isis Pharmaceuticals (later renamed Ionis Pharmaceuticals) and Novartis Ophthalmics, it received accelerated approval from the United States Food and Drug Administration in August 1998 and marketing authorization from the European Medicines Agency in 1999 [6] [9]. This groundbreaking therapeutic was indicated for the local treatment of cytomegalovirus retinitis in patients with acquired immunodeficiency syndrome who exhibited intolerance, contraindications, or insufficient response to conventional therapies [3] [9]. The approval of Vitravene represented a seminal achievement in nucleic acid therapeutics, validating the scientific premise that synthetic oligonucleotides could be engineered to selectively modulate disease-relevant gene expression through sequence-specific hybridization to target messenger ribonucleic acid [6] [8]. As the vanguard of antisense technology, Vitravene paved the way for subsequent oligonucleotide-based therapeutics that now address diverse conditions including spinal muscular atrophy, Duchenne muscular dystrophy, and familial chylomicronemia syndrome [1] [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1